N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide
Description
This compound features a pyrrolo[2,3-c]pyridine core substituted with a 1-methyl-7-oxo group and a cyclopropanesulfonamide side chain. The cyclopropanesulfonamide moiety enhances solubility and may modulate target binding through steric and electronic effects .
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-15-7-4-10-5-8-16(13(17)12(10)15)9-6-14-20(18,19)11-2-3-11/h4-5,7-8,11,14H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWTWWNBJUFONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide involves multi-step organic reactions. Starting with the core structure of 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine, an alkylation reaction is typically performed to introduce the ethyl group. This step is followed by a reaction with cyclopropanesulfonamide under specific conditions, often involving the use of base catalysts and controlled temperature settings.
Industrial Production Methods
For large-scale production, automated synthesis methods are preferred. These include continuous flow synthesis where reactants are continuously fed through reactors, ensuring efficient conversion to the desired product. Precise control over reaction parameters such as temperature, pressure, and catalyst concentration is critical to maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide is capable of undergoing various chemical reactions, including:
Oxidation: This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Can convert the compound into different amine derivatives.
Substitution: Particularly nucleophilic substitution reactions where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as thiols, amines, or halides under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and other substituted analogs, each with potentially different biological or chemical activities.
Scientific Research Applications
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide has broad applications in several fields:
Chemistry: Used as a reagent in organic synthesis for constructing complex molecules.
Biology: Studied for its interactions with various biological molecules, possibly acting as an enzyme inhibitor.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialized materials, such as in the manufacturing of advanced polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level. In biological systems, it may target specific enzymes or receptors, disrupting normal biochemical pathways. For example, it might inhibit key enzymes involved in metabolic processes, leading to altered cell functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
The target compound’s pyrrolo[2,3-c]pyridine core distinguishes it from analogs with related but distinct fused-ring systems:
Substituent Analysis
Table 1: Substituent Comparison
Key Findings :
- The cyclopropanesulfonamide group is a common motif in patent-derived analogs (–5), suggesting its role in improving solubility or target engagement.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Core Synthesis : Begin with functionalized pyrrolopyridine intermediates (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives) and employ nucleophilic substitution or coupling reactions. For example, use Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃/XantPhos) to introduce sulfonamide groups, as demonstrated in analogous compounds .
- Key Conditions : Optimize solvent (DMF or iPrOH), temperature (reflux at 80–120°C), and stoichiometric ratios (e.g., 1:2 substrate-to-amine ratio). Purification via silica gel chromatography or recrystallization improves purity .
- Yield Optimization : Monitor reaction progress with TLC/HPLC. Side reactions (e.g., over-alkylation) can be minimized by controlling reaction time and excess reagents.
Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR (400–500 MHz) in DMSO-d₆ or CDCl₃ to confirm substituent integration and stereochemistry. Key signals include pyrrole NH (~11–12 ppm) and cyclopropane protons (1.5–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with ESI+ or EI modes (mass accuracy <5 ppm). For example, HRMS data for similar compounds show [M+H]+ ions matching calculated values .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1244–1251 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) be integrated with experimental data to predict the compound’s reactivity or biological interactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways (e.g., nucleophilic attack sites). Compare with experimental NMR chemical shifts for validation .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Align results with bioactivity data from analogues (e.g., pyrrolo[2,3-d]pyrimidines showing kinase inhibition) .
- Contradiction Resolution : If experimental bioactivity diverges from predictions, re-evaluate protonation states or solvent effects in simulations .
Q. What strategies resolve contradictory data in biological activity studies, such as varying inhibition potencies across assays?
- Methodology :
- Assay Standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell line viability. For example, discrepancies in IC₅₀ values may arise from differing ATP levels .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that alter potency. Analogous compounds show stability issues under acidic conditions .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on cyclopropane) to explain potency variations. For instance, fluorophenyl groups enhance target affinity in related molecules .
Q. How can reaction mechanisms for key transformations (e.g., sulfonamide introduction) be elucidated using kinetic and isotopic labeling studies?
- Methodology :
- Kinetic Profiling : Perform time-course experiments with aliquots quenched at intervals. Fit data to rate laws (e.g., pseudo-first-order kinetics for Pd-catalyzed couplings) .
- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to track oxygen sources in hydrolysis steps. For example, sulfonamide formation may involve nucleophilic displacement via a tetrahedral intermediate .
- In Situ Monitoring : Employ ReactIR to detect transient intermediates (e.g., Pd-amine complexes) during cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
